3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid
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Overview
Description
3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid is a complex organic compound with a unique structure that includes a benzoxaborole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Optimization of reaction conditions and purification processes would be essential to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by forming a reversible covalent bond with the active site. This interaction can disrupt the enzyme’s function and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3S)-3-(aminomethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl]propanoic acid
- 3-(4-acetamido-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
Uniqueness
3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid is unique due to its specific combination of functional groups and its ability to interact with biological targets in a distinct manner. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1554418-28-8 |
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Molecular Formula |
C13H16BNO6 |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid |
InChI |
InChI=1S/C13H16BNO6/c1-8(16)15-7-11-9-3-2-4-10(13(9)14(19)21-11)20-6-5-12(17)18/h2-4,11,19H,5-7H2,1H3,(H,15,16)(H,17,18)/t11-/m1/s1 |
InChI Key |
IECQEDZZJUTCHL-LLVKDONJSA-N |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCC(=O)O)[C@H](O1)CNC(=O)C)O |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCC(=O)O)C(O1)CNC(=O)C)O |
Origin of Product |
United States |
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